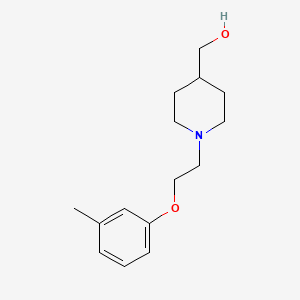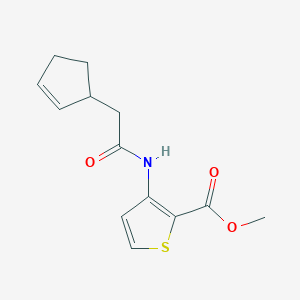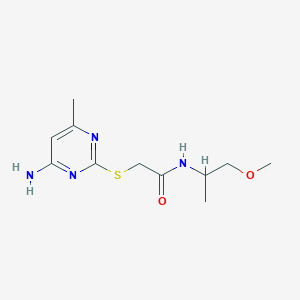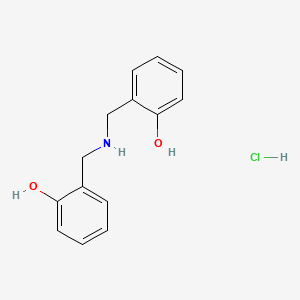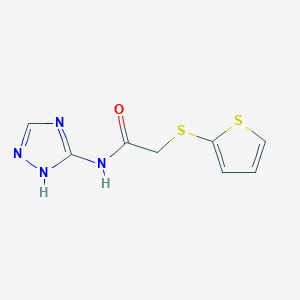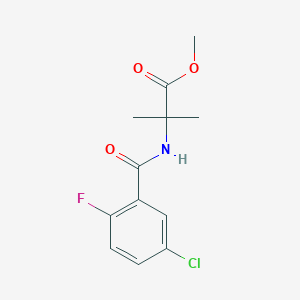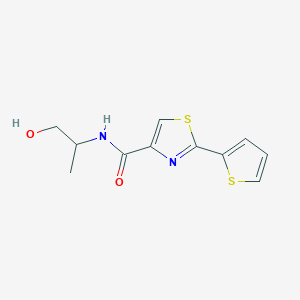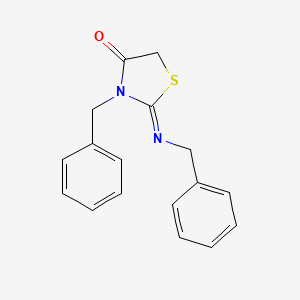
5-Fluoro-2,4-dimethylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2,4-dimethylpyrimidine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2,4-dimethylpyrimidine typically involves the fluorination of 2,4-dimethylpyrimidine. One common method includes the use of Selectfluor® as a fluorinating agent. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature. The process involves the electrophilic fluorination of the pyrimidine ring, resulting in the substitution of a hydrogen atom with a fluorine atom.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents like Selectfluor® make it feasible for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-2,4-dimethylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents may vary.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
5-Fluoro-2,4-dimethylpyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Fluorinated pyrimidines are often explored for their potential as antiviral and anticancer agents.
Industry: It is used in the development of agrochemicals and pharmaceuticals due to its enhanced stability and bioactivity.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2,4-dimethylpyrimidine involves its interaction with biological targets, often through the formation of hydrogen bonds and van der Waals interactions. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, thereby modulating its biological activity. Specific pathways and molecular targets may vary depending on the application, but the compound’s ability to mimic natural pyrimidines allows it to interfere with nucleic acid synthesis and function.
Comparaison Avec Des Composés Similaires
5-Fluorouracil: A widely used anticancer drug that also incorporates a fluorine atom into the pyrimidine ring.
2,4-Difluoropyrimidine: Another fluorinated pyrimidine with different substitution patterns.
5-Fluoro-2,4,6-trimethylpyrimidine: A compound with additional methyl groups, affecting its chemical properties.
Uniqueness: 5-Fluoro-2,4-dimethylpyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both fluorine and methyl groups can enhance its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H7FN2 |
|---|---|
Poids moléculaire |
126.13 g/mol |
Nom IUPAC |
5-fluoro-2,4-dimethylpyrimidine |
InChI |
InChI=1S/C6H7FN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3 |
Clé InChI |
VWLHFPYDMKSVGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 2-oxo-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B14909838.png)
